

Validating the Binding Affinity of FR194921 to A1 Receptors: A Comparative Guide

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Compound of Interest		
Compound Name:	FR194921	
Cat. No.:	B1674020	Get Quote

This guide provides a comprehensive comparison of the binding affinity of **FR194921** to the adenosine A1 receptor against other notable A1 receptor antagonists. The information presented is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to support further investigation and validation.

Comparative Binding Affinity of A1 Receptor Antagonists

The binding affinity of a compound to its target receptor is a critical parameter in drug discovery, often expressed as the inhibition constant (K_i) . A lower K_i value indicates a higher binding affinity. The following table summarizes the K_i values for **FR194921** and a selection of alternative A1 receptor antagonists.



Compound	Species	Kı (nM)	Radioligand Used	Reference
FR194921	Human	6.6	Not Specified	[1]
DPCPX	Human	3.9	Not Specified	[2][3]
Rat	0.46	[³H]-CHA	[4]	
Rat	0.45	Not Specified	[5][6]	
PSB-36	Human	0.7	Not Specified	[7]
Rat	0.124	Not Specified	[7]	_
Rat	0.12	Not Specified	[8][9][10]	
Naxifylline (BG9719/CVT- 124)	Human	0.45	Not Specified	[7][11]
Rat	0.67	Not Specified	[7][11]	

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of binding affinity data. The following is a representative protocol for a competitive radioligand binding assay for the A1 adenosine receptor.

Protocol: Competitive Radioligand Binding Assay for A1 Adenosine Receptor

Objective: To determine the binding affinity (K_i) of a test compound (e.g., **FR194921**) for the A1 adenosine receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

 Membrane Preparation: Cell membranes expressing the A1 adenosine receptor (e.g., from rat brain or CHO cells stably expressing the human A1 receptor).



- Radioligand: A selective A1 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]-DPCPX.
- Test Compound: FR194921 or other non-radioactive antagonist.
- Non-specific Binding Control: A high concentration of a non-radiolabeled A1 receptor antagonist (e.g., 1 μM DPCPX).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Glass Fiber Filters: Whatman GF/B or equivalent.
- · Scintillation Vials and Cocktail.
- · Liquid Scintillation Counter.
- · 96-well plates.
- Filtration apparatus.

Procedure:

- Membrane Preparation:
 - Homogenize tissue or cells in ice-cold homogenization buffer.
 - Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
 - Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
 - Resuspend the membrane pellet in assay buffer and determine the protein concentration.
- Assay Setup:
 - In a 96-well plate, set up the following in triplicate:
 - Total Binding: Membrane preparation + Radioligand + Assay Buffer.



- Non-specific Binding: Membrane preparation + Radioligand + High concentration of non-labeled antagonist.
- Competitive Binding: Membrane preparation + Radioligand + Serial dilutions of the test compound.
- The final assay volume is typically 100-200 μL.

Incubation:

 Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

· Filtration:

- Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

Quantification:

 Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

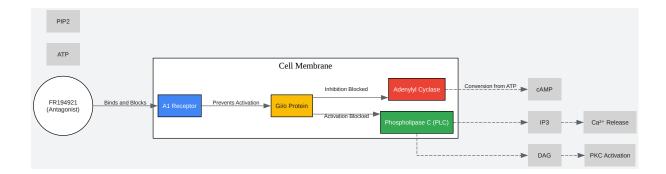
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
- Calculate the K_i value using the Cheng-Prusoff equation:



- $K_i = IC_{50} / (1 + [L]/KD)$
- Where [L] is the concentration of the radioligand and KD is the dissociation constant of the radioligand for the receptor.

Visualizing Key Pathways and Workflows

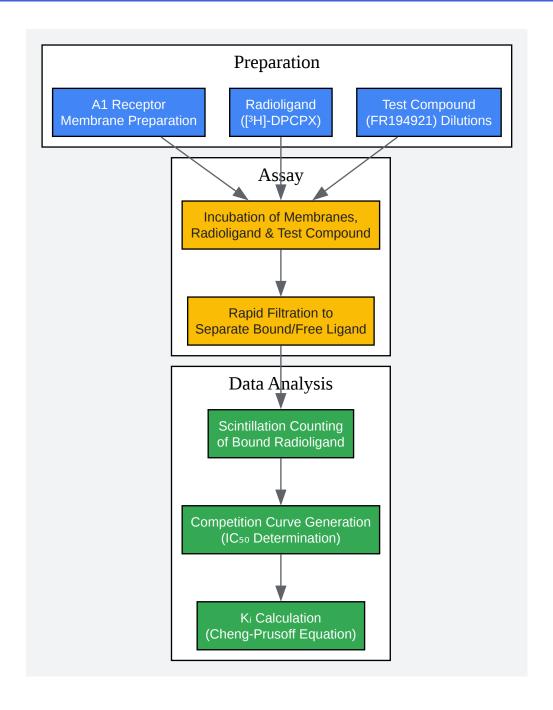
To further elucidate the context of A1 receptor binding and the experimental process, the following diagrams are provided.



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Caption: A1 Adenosine Receptor Signaling Pathway Blockade by an Antagonist.





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Caption: Workflow for a Competitive Radioligand Binding Assay.

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